molecular formula C21H38O4 B014987 Glyceryl monolinoleate CAS No. 2277-28-3

Glyceryl monolinoleate

Cat. No.: B014987
CAS No.: 2277-28-3
M. Wt: 354.5 g/mol
InChI Key: WECGLUPZRHILCT-HZJYTTRNSA-N
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Description

Glyceryl monolinoleate (C₂₁H₃₈O₄) is a monoglyceride derived from linoleic acid (C18:2), a polyunsaturated omega-6 fatty acid with double bonds at positions 9 and 12. It exists as a mixture of glyceryl-1-monolinoleate and glyceryl-2-monolinoleate isomers, with the former exhibiting slightly higher bioactivity . Industrially, it is synthesized via partial glycerolysis of vegetable oils rich in linoleic acid triglycerides and is regulated by USP-NF standards, which specify its composition (32–52% monoglycerides, 40–55% diglycerides, and 5–20% triglycerides) .

Notably, this compound has been isolated from Polygonatum sibiricum rhizome, where it acts as a sleep-promoting agent by binding to GABAₐ receptors, increasing non-REM sleep and delta wave activity in mice . It is also used in pharmaceuticals and cosmetics as a surfactant with a low hydrophilic-lipophilic balance (HLB = 1), making it ideal for water-insoluble formulations .

Preparation Methods

1-Linoleoyl Glycerol can be synthesized through enzymatic esterification of glycerol with linoleic acid. This process typically involves the use of immobilized lipases such as Lipozyme RM IM or Novozym 435 . The reaction is carried out in a solvent-free system under vacuum-driven air bubbling conditions at around 50°C . Industrial production methods may involve similar enzymatic processes, optimized for higher yields and purity.

Chemical Reactions Analysis

1-Linoleoyl Glycerol undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include lipases for hydrolysis and esterification, and oxygen or specific oxidizing agents for oxidation. Major products formed include hydroperoxides, linoleic acid, and various glycerides .

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems
Glyceryl monolinoleate is utilized in drug delivery systems due to its ability to form liquid crystalline phases. These phases can enhance the solubility and bioavailability of poorly soluble drugs. For instance, studies have shown that this compound can serve as a drug carrier for hydrophobic drugs, improving their absorption rates in biological systems .

Nanoparticle Formulations
Research indicates that this compound can be employed in the formulation of nanoparticles for targeted drug delivery. Its amphiphilic nature allows it to stabilize nanoparticles in aqueous environments, facilitating controlled release mechanisms .

Case Study: Cisplatin Delivery
A notable study highlighted that the presence of this compound significantly increased the penetration of cisplatin, a chemotherapeutic agent, through biological membranes. This enhancement is attributed to its ability to modify membrane permeability and facilitate drug transport .

Food Industry Applications

Emulsifying Agent
In the food industry, this compound is used as an emulsifier, helping to stabilize oil-in-water emulsions. Its effectiveness as an emulsifier is crucial in products such as margarine and salad dressings, where it aids in maintaining texture and consistency .

Nutritional Supplementation
this compound has been explored for its potential health benefits, particularly in promoting cardiovascular health due to its linoleic acid content. It is also being investigated for use in functional foods designed to enhance nutrient absorption .

Cosmetic and Personal Care Products

Skin Conditioning Agent
In cosmetics, this compound acts as a skin conditioning agent and emollient. It helps improve skin hydration and texture by forming a protective barrier on the skin surface .

Stabilizer for Formulations
It is also used as a stabilizer in various cosmetic formulations, enhancing the stability of emulsions and preventing phase separation over time .

Industrial Applications

Surfactant Properties
this compound exhibits surfactant properties, making it suitable for use in industrial applications such as cleaning agents and detergents. Its ability to reduce surface tension allows for improved wetting and spreading characteristics .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares glyceryl monolinoleate with structurally related glyceryl esters:

Compound Fatty Acid Backbone Key Functional Groups HLB Primary Applications Receptor Binding Activity
This compound Linoleic acid (C18:2) Two double bonds 1 Sleep promotion, emulsion stabilizer Binds GABAₐ (higher affinity for 1-isomer)
Glyceryl monooleate Oleic acid (C18:1) One double bond ~3–4 Drug delivery systems (e.g., nanostructures) Not reported for receptor binding
Glyceryl monoricinoleate Ricinoleic acid (C18:1-OH) Hydroxyl group N/A Surfactant, industrial lubricants No known receptor-mediated effects

Pharmacological and Industrial Properties

Bioactivity: this compound uniquely enhances sleep via GABAₐ receptor modulation, with glyceryl-1-monolinoleate showing 10–15% higher binding affinity than the 2-isomer . In contrast, glyceryl monooleate is pharmacologically inert but excels in forming nanostructures for drug encapsulation due to its moderate HLB . Glyceryl monoricinoleate’s hydroxyl group improves solubility in polar solvents, making it suitable for cosmetics, though it lacks therapeutic bioactivity .

Physicochemical Behavior: The low HLB of this compound limits its use in aqueous systems unless blended with high-HLB surfactants (e.g., polysorbate 80) to achieve optimal emulsification . Glyceryl monooleate’s intermediate HLB (~3–4) allows self-nanoemulsification, critical for oral drug delivery .

Safety and Regulatory Status: this compound’s safety profile is less characterized; prolonged exposure requires precautions due to undefined toxicological risks . Glyceryl monooleate is widely recognized as safe (GRAS) by regulatory bodies, with established USP-NF monographs .

USP-NF Specifications Comparison

Parameter This compound Glyceryl Monooleate
Monoglyceride Content 32.0–52.0% 40.0–55.0%
Diglyceride Content 40.0–55.0% 30.0–45.0%
Triglyceride Content 5.0–20.0% 5.0–15.0%
Acid Value ≤6.0 ≤3.0
Iodine Value 100–140 65–95

Biological Activity

Glyceryl monolinoleate (GML), a monoglyceride derived from linoleic acid, has garnered attention for its diverse biological activities. This article discusses the compound's properties, mechanisms of action, and its applications in various fields, including drug delivery and antimicrobial activity.

This compound has the molecular formula C21H38O4 and is classified as a 1-monoglyceride with linoleoyl as the acyl group. It possesses amphiphilic characteristics, making it capable of forming micelles and other nanostructures in aqueous environments, which is crucial for its biological functions .

1. Antimicrobial Activity
GML exhibits significant antimicrobial properties. It has been shown to enhance the efficacy of antimicrobial peptides (AMPs) such as LL-37 by facilitating their self-assembly into nanocarriers. Molecular dynamics simulations reveal that GML interacts with LL-37 to form micelles, which stabilize the peptide and improve its interaction with bacterial membranes, leading to enhanced antimicrobial action .

2. Drug Delivery Systems
this compound is utilized in drug delivery systems due to its ability to form stable lyotropic liquid crystal dispersions. These structures can encapsulate hydrophobic drugs, improving their solubility and bioavailability. For instance, studies have demonstrated that GML can effectively retain anticancer drugs like doxorubicin through a remote loading approach, allowing for sustained release and targeted therapy .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study investigated the interaction between GML and LL-37 in forming nanoparticles. The results indicated that the presence of GML significantly improved the stability and antimicrobial activity of LL-37 against various bacterial strains. The study highlighted that the hydrophobic interactions between GML and LL-37 were critical for the formation of stable micelles, enhancing the peptide's bioactivity .

Case Study 2: Drug Encapsulation
In another research project, GML was used to create nanostructures for delivering doxorubicin. The study assessed the cytotoxicity of these nanostructures on breast cancer cell lines (MCF-7 and MDA-MB-231). The findings revealed that GML-based nanocarriers provided a controlled release of doxorubicin, resulting in increased cytotoxic effects compared to free drug formulations .

Data Tables

Biological Activity Mechanism Reference
AntimicrobialEnhances LL-37 activity via micelle formation
Drug DeliveryEncapsulates hydrophobic drugs in liquid crystal structures
CytotoxicityIncreased effectiveness against cancer cell lines

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Self-Assembly : GML can self-assemble into various nanostructures that facilitate drug delivery and enhance bioactivity.
  • Stability Improvement : The presence of GML improves the stability of AMPs in biological media, prolonging their action against pathogens.
  • Cytotoxic Effects : GML-based formulations have shown promising results in increasing the cytotoxic effects of chemotherapeutic agents on cancer cells.

Q & A

Basic Research Questions

Q. What are the standard pharmacopeial methods for identifying Glyceryl monolinoleate and quantifying its mono-, di-, and triglyceride components?

  • Methodology :

  • Identification : Use thin-layer chromatography (TLC) with a methylene chloride solution (0.05 g/mL) and rhodamine B spray reagent (0.02 g in 0.2 L alcohol) for visualization .
  • Quantification : High-performance liquid chromatography (HPLC) with a Shodex GPC KF-802 column (THF eluent, 1.0 mL/min flow rate, RI detector) resolves mono-, di-, and triglycerides. Sample preparation involves dissolving 40 mg/mL in THF .
  • Composition Limits : Pharmacopeial standards specify monoglycerides (32–52%), diglycerides (40–55%), and triglycerides (5–20%) by weight .

Q. How is the compositional variability of this compound addressed in pharmacopeial standards?

  • Methodology :

  • Standards permit compositional flexibility due to its natural derivation from partial glycerolysis of vegetable oils. Batch-to-batch variability is managed by setting percentage ranges for mono-, di-, and triglycerides. Antioxidants may be added to stabilize the mixture .
  • Analytical protocols require validation of monoglyceride content using the HPLC method above, ensuring compliance with monograph specifications .

Q. What chromatographic techniques are recommended for separating this compound from related glycerides?

  • Methodology :

  • Gel Permeation Chromatography (GPC) : Use dual Shodex GPC KF-802 columns (8.0 mm × 300 mm) with THF eluent at 40°C. This setup resolves glyceryl trilinoleate (peak 1), dilinoleate (peak 2), and monolinoleate (peak 3) within 25 minutes .
  • Quality Control : Calibrate with reference standards (e.g., USP this compound) to confirm retention times and peak purity .

Advanced Research Questions

Q. How do positional isomers (1- vs. 2-monolinolein) of this compound affect its biological activity?

  • Methodology :

  • Receptor Binding Assays : Compare EC50 values using [³H]-flumazenil displacement in GABAA receptor models. 1-Monolinolein shows higher affinity (EC50: 0.6181 mg/mL) than 2-monolinolein (EC50: 0.6498 mg/mL) .
  • Isomer Preparation : Synthesize isomers via regioselective enzymatic hydrolysis or chemical esterification, followed by purification using preparative HPLC .

Q. How can researchers resolve contradictions in pharmacopeial monographs for this compound?

  • Methodology :

  • Errata Analysis : Cross-reference updated monographs. For example, the 2006 NF erratum corrected the TLC test solution concentration from "0.05 mg/mL" to "0.05 g/mL" and adjusted the rhodamine B reagent preparation .
  • Method Validation : Replicate disputed protocols (e.g., TLC vs. HPLC) using USP reference standards to identify methodological sensitivities .

Q. How can HPLC parameters be optimized to resolve this compound’s complex glyceride mixture?

  • Methodology :

  • Column Selection : Use polar-embedded columns (e.g., C18 with end-capping) for better resolution of mono-/di-glycerides.
  • Gradient Elution : Implement a THF/acetonitrile gradient (e.g., 70:30 to 90:10 over 20 minutes) to separate isomers .
  • Temperature Effects : Elevate column temperature to 50°C to reduce viscosity and improve peak symmetry .

Q. What in vitro models are suitable for studying this compound’s interaction with neurotransmitter receptors?

  • Methodology :

  • Radioligand Displacement : Use [³H]-flumazenil in cortical membrane preparations to assess GABAA receptor binding. Normalize data to positive controls (e.g., diazepam) .
  • Isomer-Specific Activity : Compare 1- and 2-monolinolein using patch-clamp electrophysiology to measure chloride ion flux changes .

Q. Data Contradiction Analysis

  • Example : Discrepancies in TLC identification methods (e.g., reagent concentrations in vs. 5) highlight the need for method harmonization. Researchers should validate older protocols against current USP monographs and cross-check with orthogonal techniques like HPLC-MS .

Properties

IUPAC Name

2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECGLUPZRHILCT-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016719
Record name Glycerol 1-monolinolate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2277-28-3, 26545-74-4
Record name 1-Monolinolein
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl monolinoleate [NF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycerol 1-monolinolate
Source EPA DSSTox
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Record name (9Z,12Z)-octadeca-9,12-dienoic acid, monoester with glycerol
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Record name 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate
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Record name GLYCERYL 1-LINOLEATE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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